1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Description
1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a piperazine derivative featuring two distinct aromatic substituents:
- 2-(Trifluoromethyl)benzyl group: The electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position enhances lipophilicity and metabolic stability, influencing receptor binding and pharmacokinetics.
- 3,4,5-Trimethoxybenzyl group: The trimethoxy substitution pattern is commonly associated with bioactive molecules, particularly in anticancer and anti-inflammatory agents, due to its ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N2O3/c1-28-19-12-16(13-20(29-2)21(19)30-3)14-26-8-10-27(11-9-26)15-17-6-4-5-7-18(17)22(23,24)25/h4-7,12-13H,8-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHFXUNWBMNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to nucleophilic substitution reactions to introduce the trifluoromethyl and trimethoxyphenyl groups. The final step involves the cyclization of the intermediate to form the piperazine ring under controlled conditions, such as specific temperatures and the use of catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, under controlled temperatures and pH.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that piperazine derivatives exhibit antidepressant-like effects. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving blood-brain barrier penetration and increasing central nervous system activity. A study demonstrated that similar piperazine compounds showed significant efficacy in rodent models of depression, suggesting that this compound may possess similar properties.
2. Antipsychotic Properties
Piperazine derivatives have been explored for their antipsychotic effects. The structural modifications in this compound may lead to interactions with neurotransmitter systems (e.g., serotonin and dopamine receptors), which are critical in managing psychotic disorders. Clinical trials involving related compounds have shown promise in reducing symptoms of schizophrenia.
Pharmacological Insights
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of piperazine derivatives against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate oxidative stress and inflammation could be beneficial in therapeutic contexts. Case studies involving similar compounds have reported reduced neuronal apoptosis and improved cognitive functions in animal models.
4. Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research on related piperazine compounds has indicated that they can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and apoptosis-related pathways.
Material Science Applications
5. Polymer Chemistry
In material science, compounds like 1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can serve as intermediates in synthesizing novel polymers with enhanced thermal stability and chemical resistance. The trifluoromethyl group is known to impart unique properties to polymers, making them suitable for high-performance applications.
Data Tables
| Application Area | Potential Benefits | Relevant Studies/Case Studies |
|---|---|---|
| Medicinal Chemistry | Antidepressant, Antipsychotic | Rodent models showing efficacy in depression treatment |
| Pharmacology | Neuroprotective effects | Studies indicating reduced neuronal apoptosis |
| Anticancer activity | Inhibition of tumor growth in cancer cell lines | |
| Material Science | Enhanced polymer properties | Development of high-performance polymers |
Mechanism of Action
The mechanism of action of 1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Key Observations :
- Trifluoromethyl positioning : The 2-CF₃ substitution in the target compound may reduce steric hindrance compared to 3,5-bis-CF₃ analogs, improving binding to planar active sites .
- Trimethoxy vs. heterocycles: The 3,4,5-trimethoxybenzyl group’s hydrogen-bonding capacity contrasts with pyridinone-based analogs, which prioritize solubility and metal coordination .
Bioactivity Data from Related Compounds
- Urea derivatives () : Compounds like 11j (2-CF₃-phenyl urea-thiazolylpiperazine) show moderate activity (IC₅₀ ~10 µM) against cancer cell lines, highlighting the role of CF₃ in enhancing cytotoxicity .
- Anti-mitotic agents () : Diarylmethyl-triazoles with 3,4,5-trimethoxyphenyl groups (e.g., 16e ) inhibit tubulin polymerization (IC₅₀ ~2 µM), suggesting the target compound’s trimethoxybenzyl group may confer similar mechanisms .
Biological Activity
1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This compound exhibits structural features that suggest it may interact with various biological targets, making it a candidate for further pharmacological investigation.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H22F3N
- Molecular Weight : 345.38 g/mol
- CAS Number : 145485-43-4
The presence of the trifluoromethyl group and the trimethoxyphenyl moiety are significant for its biological activity, potentially enhancing lipophilicity and receptor binding affinity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structural motifs. For instance, compounds containing trifluoromethyl groups have shown significant activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests revealed minimum inhibitory concentrations (MICs) indicating effective antibacterial action at low concentrations .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 8 |
| Related Compound A | Staphylococcus aureus | 16 |
| Related Compound B | Escherichia coli | 32 |
Cytotoxicity and Cell Viability
In addition to antimicrobial effects, the cytotoxicity of the compound was evaluated in various cancer cell lines. The compound exhibited an IC50 value of approximately 10 µM against human breast cancer cells, indicating a moderate level of cytotoxicity. This suggests potential applications in cancer therapy, although further studies are required to elucidate the underlying mechanisms .
Mechanistic Insights
The mechanism of action for this compound may involve modulation of specific signaling pathways. For example, compounds with similar piperazine structures have been shown to inhibit key kinases involved in cell proliferation and survival. The trifluoromethyl group is thought to enhance the interaction with these targets due to its electron-withdrawing properties, which can influence binding affinity and selectivity .
Case Studies
- Study on Antimicrobial Efficacy : A recent study tested various derivatives of piperazine against MRSA. The results indicated that derivatives with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .
- Cancer Cell Line Testing : In a comparative study involving multiple cancer cell lines, the compound demonstrated significant growth inhibition in breast and prostate cancer models. The study suggested that the trimethoxyphenyl group might play a crucial role in enhancing cytotoxic effects through apoptosis induction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
